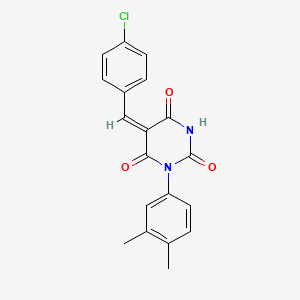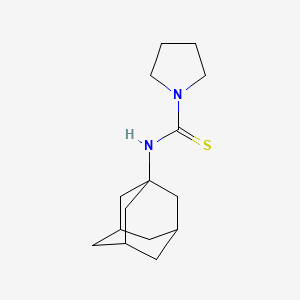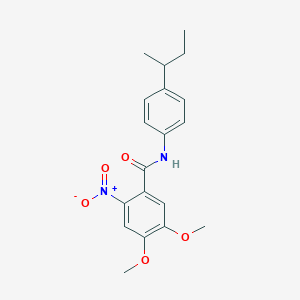![molecular formula C32H26N2O4 B5091283 [1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone), commonly known as PDCP, is a chemical compound used in scientific research. It is a member of the bisphenylmethanone family and is used as a versatile building block for the synthesis of various organic compounds. PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine.
Mecanismo De Acción
The mechanism of action of PDCP is not well understood. However, it is believed that PDCP acts as a cross-linking agent, forming covalent bonds between molecules and increasing their stability. PDCP has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
PDCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. PDCP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, PDCP has been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDCP has several advantages for lab experiments. It is a relatively simple and cost-effective building block for the synthesis of various organic compounds. Additionally, PDCP has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. However, PDCP has some limitations for lab experiments. It is not water-soluble, which may make it difficult to work with in aqueous environments. Additionally, PDCP has not been extensively studied, so its mechanism of action and effects on biological systems are not well understood.
Direcciones Futuras
There are several future directions for research on PDCP. One area of research could be the development of new synthetic methods for PDCP and other bisphenylmethanone compounds. Another area of research could be the investigation of the mechanism of action of PDCP and its effects on biological systems. Additionally, PDCP could be further studied for its potential use in the treatment of inflammatory diseases, infections, and other conditions.
Métodos De Síntesis
PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine. The first step involves the reaction of 4,4'-diaminodiphenylmethane with phosgene to form 4,4'-dichlorodiphenylmethane. The second step involves the reaction of 4,4'-dichlorodiphenylmethane with piperazine to form PDCP. The synthesis of PDCP is a relatively simple and cost-effective process, making it a popular building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
PDCP has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of polymers, dendrimers, and other organic compounds. PDCP has also been used as a cross-linking agent in the preparation of hydrogels and other materials. Additionally, PDCP has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
IUPAC Name |
[4-[4-(4-benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c35-29(23-7-3-1-4-8-23)25-11-15-27(16-12-25)31(37)33-19-21-34(22-20-33)32(38)28-17-13-26(14-18-28)30(36)24-9-5-2-6-10-24/h1-18H,19-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLFUYPDPOCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)

![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)